molecular formula C3H7NO3 B105978 n-(Hydroxymethyl)glycine CAS No. 15874-34-7

n-(Hydroxymethyl)glycine

Cat. No.: B105978
CAS No.: 15874-34-7
M. Wt: 105.09 g/mol
InChI Key: WBTIFBJEYFLFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydroxymethyl)glycine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications

1.1 Stabilization of Peptide Structures

Research has shown that n-(Hydroxymethyl)glycine can stabilize peptide structures, particularly in the formation of β-sheet configurations. By incorporating this compound residues into peptide backbones, researchers have observed enhanced stability due to strong interstrand hydrogen bonds. These findings suggest potential applications in designing biomimetic foldamers, which can mimic native protein structures more effectively .

1.2 Role in Metabolomics

N-Acyl glycines, including derivatives of this compound, are critical metabolites involved in detoxification processes within the human body. They have been utilized in targeted metabolomics analysis to monitor metabolic diseases. A novel method involving liquid chromatography-mass spectrometry (LC-MS) has been developed for the detection of these metabolites, facilitating their application in clinical diagnostics .

Pharmaceutical Applications

2.1 Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. In experimental models of breast cancer, this compound demonstrated significant induction of apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores its potential as a therapeutic agent in cancer treatment.

2.2 Antimicrobial Efficacy

The compound has also been evaluated for its antimicrobial properties against resistant bacterial strains. Studies indicate that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial therapies .

Environmental Applications

3.1 Herbicide Development

This compound has been explored as a precursor in the synthesis of glyphosate herbicides. This application highlights its utility in agricultural chemistry and pest management strategies .

Case Studies

Case Study Title Objective Results
Cancer Treatment Evaluate anticancer effectsSignificant apoptosis induction in breast cancer models with minimal effects on normal cells.
Infection Control Assess antimicrobial efficacyEffective inhibition of growth in multi-drug resistant bacterial strains .
Herbicide Application Develop glyphosate herbicideUtilized as a precursor in glyphosate synthesis, enhancing agricultural applications .

Properties

CAS No.

15874-34-7

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

2-(hydroxymethylamino)acetic acid

InChI

InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7)

InChI Key

WBTIFBJEYFLFFW-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCO

Canonical SMILES

C(C(=O)O)NCO

Key on ui other cas no.

15874-34-7

Synonyms

monomethylolglycine
sodium hydroxymethylglycinate

Origin of Product

United States

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